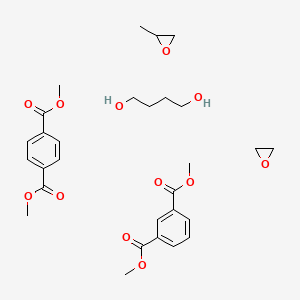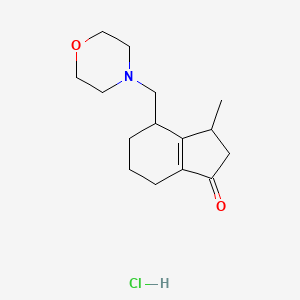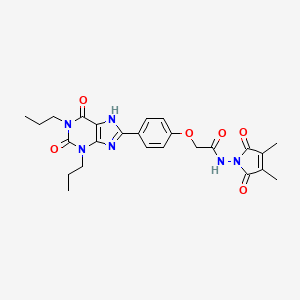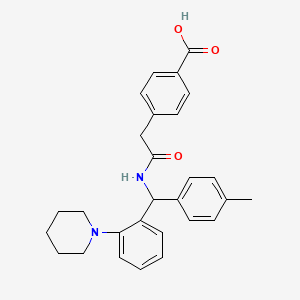
Cefuroxime butyl ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefuroxime butyl ammonium is a semisynthetic, broad-spectrum cephalosporin antibiotic. It is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefuroxime butyl ammonium can be synthesized through a series of chemical reactions involving the modification of the cephalosporin core structureThe synthetic route may include steps such as acylation, esterification, and ammonolysis under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as nanosuspension preparation, which involves antisolvent precipitation followed by ultrasonication to produce stable amorphous nanosuspensions with improved bioavailability .
Chemical Reactions Analysis
Types of Reactions
Cefuroxime butyl ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cefuroxime derivatives .
Scientific Research Applications
Cefuroxime butyl ammonium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
Cefuroxime butyl ammonium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s ability to inhibit cell wall synthesis makes it effective against a wide range of bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefuroxime: A second-generation cephalosporin with similar antibacterial properties.
Cefotaxime: Another cephalosporin antibiotic with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria
Uniqueness
Cefuroxime butyl ammonium is unique due to its enhanced solubility and stability, which improve its bioavailability and therapeutic efficacy. Its ability to resist degradation by beta-lactamases also makes it a valuable option for treating infections caused by beta-lactamase-producing bacteria .
Properties
CAS No. |
403736-96-9 |
|---|---|
Molecular Formula |
C20H27N5O8S |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
butan-1-amine;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S.C4H11N/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;1-2-3-4-5/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);2-5H2,1H3/b19-9-;/t10-,14-;/m1./s1 |
InChI Key |
CWFUGGFLZKOYLE-JTBFTWTJSA-N |
Isomeric SMILES |
CCCCN.CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Canonical SMILES |
CCCCN.CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















